molecular formula C6H10O3 B169444 2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde CAS No. 18871-63-1

2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde

Cat. No. B169444
CAS RN: 18871-63-1
M. Wt: 130.14 g/mol
InChI Key: RLBQTMYBGOKQBU-UHFFFAOYSA-N
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Description

“2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde” is a chemical compound with the CAS Number: 18871-63-1. It has a molecular weight of 130.14 . The IUPAC name for this compound is 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 130.14 g/mol, a XLogP3-AA of -0.5, and a topological polar surface area of 35.5 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

Fuel Processing and Chemical Synthesis

  • Diesel Additives : Acetals like 2-methyl-1,3-dioxolane can be derived from renewable resources and are promising candidates for oxygenated diesel additives. Their production from glycerol and acetaldehyde using Amberlyst 47 acidic ion exchange resin has been explored, achieving high selectivity and conversion under various conditions (Agirre et al., 2013).

  • Chemical Reactions with Hydrogen Sulfide : The reaction of 2-methyl-1,3-dioxolane with hydrogen sulfide in the presence of acid catalysts leads to the formation of trithioacetaldehyde, highlighting its reactivity in different chemical environments (Shostakovskii et al., 1965).

Food and Wine Analysis

  • Presence in Wines : 2-Methyl-1,3-dioxolane derivatives have been detected in Spanish fino sherry and are useful for characterizing the acetal fraction of these wines (Muller et al., 1978). Their concentrations in Port wines also increase with aging, contributing to the aroma in older wines (Ferreira et al., 2002).

Materials Science

  • Polymerization : The polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes has been investigated, with applications in producing high-melting, colorless solids with good fire resistance (Dietrich, 1968).

  • Catalysis in Fragrance Synthesis : The acetalization reaction of 2-methyl-2-naphthyl-1,3-dioxolane, a compound with blossom orange scent, was catalyzed by solid acid catalysts, demonstrating the influence of reactant size, polarity, and catalyst properties on the synthesis efficiency (Climent et al., 2002).

properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2-3-7)8-4-5-9-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBQTMYBGOKQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451573
Record name 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde

CAS RN

18871-63-1
Record name 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Pyridine (7.2 g) and chromic oxide (CrO3) (4.6 g) are added in small fractions to dichloromethane (150 cc) over 10 minutes. After 15 minutes' stirring at a temperature in the region of 20° C., 2,2-ethylenedioxy-4-hydroxybutane (0.85 g, 6.4 mmol) is added quickly as a solution in dichloromethane (2 cc). After 15 minutes' stirring at 20° C., the black, viscous precipitate is separated off by filtration through silica and is washed with ether. After evaporation of the solvents, 3,3-ethylenedioxybutanal (0.59 g) is obtained (B.P.0.4 =35° C.).
Quantity
7.2 g
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reactant
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chromic oxide
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4.6 g
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150 mL
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0.85 g
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
Reactant of Route 2
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
Reactant of Route 3
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
Reactant of Route 4
Reactant of Route 4
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
Reactant of Route 6
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde

Citations

For This Compound
5
Citations
SN Mhaldar, SG Tilve - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
This article describes an enantioselective strategy for the synthesis of the kainoid component, (+)-allokainic acid using an organocatalytic approach. A cross-aldol reaction catalyzed by …
Number of citations: 3 pubs.rsc.org
M Jahan, F Leon, FR Fronczek, KM Elokely, J Rimoldi… - Molecules, 2021 - mdpi.com
An efficient synthesis of rac-6-desmethyl-5β–hydroxy-d-secoartemisinin 2, a tricyclic analog of R-(+)-artemisinin 1, was accomplished and the racemate was resolved into the (+)-2b and …
Number of citations: 4 www.mdpi.com
ME Jihan - 2017 - egrove.olemiss.edu
The prevention and cure of malaria is difficult as it thrives under poor socio-and pharmacoeconomic conditions in third world, tropical and subtropical regions. It is a parasitic disease …
Number of citations: 2 egrove.olemiss.edu
ES Goebel - 2014 - search.proquest.com
Englerin A is a guiane sesquiterpenoid isolated from the spurred potato-bush Phyllanthus engleri that has shown potent and selective activity against renal cancer cell lines. Our …
Number of citations: 4 search.proquest.com
G Lakshminarayan - 2010 - search.proquest.com
Organic chemistry is the most important branch of chemistry as it serves many aspects of human life. As the involvement of organic chemistry in our life increases, the need for the …
Number of citations: 1 search.proquest.com

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